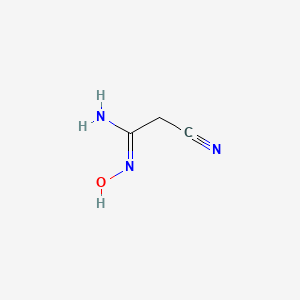
3,3-Dimethylmorpholine
Overview
Description
3,3-Dimethylmorpholine is an organic compound with the molecular formula C6H13NO. It is a colorless liquid that is soluble in water and many organic solvents. This compound is part of the morpholine family, which is known for its applications in various fields such as chemistry, biology, and industry .
Preparation Methods
3,3-Dimethylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methanol under alkali catalysis . Another method includes the reaction of 2,2-dimethyl-1,3-dioxan with methanol at elevated temperatures . These methods are typically used in laboratory settings, while industrial production methods may vary based on the scale and specific requirements of the production process.
Chemical Reactions Analysis
3,3-Dimethylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with oxidizing agents to form corresponding oxidized products. In reduction reactions, it can be reduced to simpler amines. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives . Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Scientific Research Applications
3,3-Dimethylmorpholine has a wide range of applications in scientific research. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions . In biology, it is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds . In medicine, it is explored for its potential therapeutic properties, including its use in drug development. Industrially, it is used in the production of polymers, resins, and other chemical products .
Mechanism of Action
The mechanism of action of 3,3-Dimethylmorpholine involves its interaction with various molecular targets and pathways. It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation . This interaction can lead to the modulation of cellular processes and has potential implications in therapeutic applications.
Comparison with Similar Compounds
3,3-Dimethylmorpholine is similar to other morpholine derivatives such as morpholine, 2,6-dimethylmorpholine, and 4-methylmorpholine . it is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. For example, compared to morpholine, this compound has a higher boiling point and different solubility characteristics . These differences make it suitable for specific applications where other morpholine derivatives may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it an important tool in research and industrial processes
Properties
IUPAC Name |
3,3-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYGLTRAXBZNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561616 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-63-9 | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


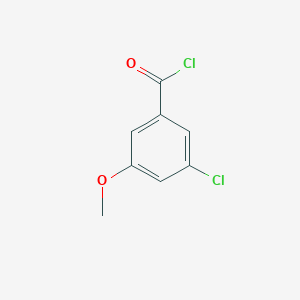
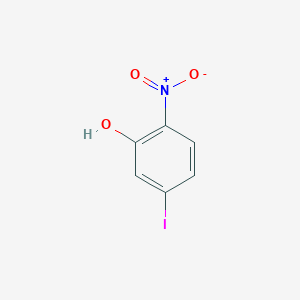

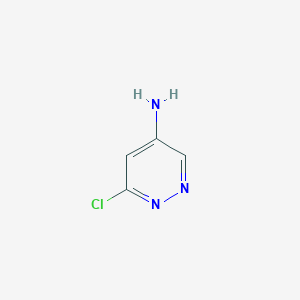
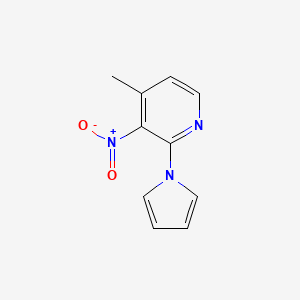


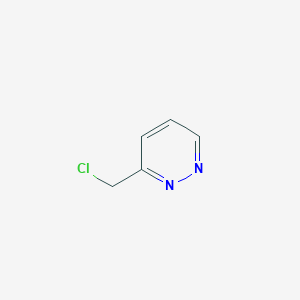
![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
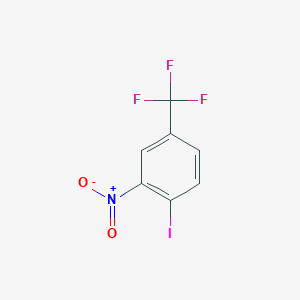

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
